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Compound of Interest

4-Hydroxy-5-methyl-3(2H)-
Compound Name:
furanone

Cat. No.: B090963

In the realm of flavor chemistry, furanones are potent contributors to the sensory tapestry of a
vast array of foods and beverages. Among these, 4-hydroxy-5-methyl-3(2H)-furanone and
sotolon stand out for their distinctive and impactful aroma and taste profiles. This guide
provides a detailed sensory comparison of these two influential compounds, supported by
guantitative data and experimental protocols to aid researchers, scientists, and drug
development professionals in their understanding and application.

At a Glance: Sensory Profile Comparison
. 4-Hydroxy-5-methyl-3(2H)-
Sensory Attribute Sotolon
furanone

Fenugreek, curry (at high
Fruity, caramel, burnt g y( g

] ] concentrations); caramel,
Odor Descriptors pineapple, sweet, bready,
) maple syrup, burnt sugar (at
candy-like.[1] )
low concentrations).

) ) Sweet, caramel, maple syrup,
Taste Descriptors Sweet, caramellic.

slightly bitter.

Caramel furanone, sugar
Synonyms Norfuraneol, HMF

lactone, fenugreek lactone

Quantitative Sensory Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b090963?utm_src=pdf-interest
https://www.benchchem.com/product/b090963?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-5-methyl-3_2H_-furanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The following table summarizes the reported odor and taste thresholds for 4-hydroxy-5-
methyl-3(2H)-furanone and sotolon. These values represent the lowest concentration at which
the compound can be detected. It is important to note that these thresholds can vary
significantly depending on the medium (e.g., water, ethanol solution, food matrix) and the
sensory methodology employed.

] Odor Taste
Compound Medium Reference
Threshold Threshold
4-Hydroxy-5-
N 2,100 - 23,000 -~
methyl-3(2H)- Not specified I Not specified [2]
furanone HO
0.8 ppb (S-
enantiomer), 89 N
Sotolon 12% EtOH/Water Not specified
ppb (R-
enantiomer)
Sotolon Madeira Wine 23-112 pg/L Not specified [3]
~ 1.1 pg/kg (in _
Sotolon Not specified Not specified [4]
water)

Detailed Sensory Profiles

4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol): This compound is often associated with a
sweet and fruity aroma profile. Its primary descriptors include "fruity,” "caramel,” and "burnt
pineapple".[1] It is a key contributor to the aroma of many fruits and processed foods. The
overall impression is one of a pleasant, sweet, and somewhat cooked fruity character.

Sotolon: The sensory profile of sotolon is highly dependent on its concentration. At high
concentrations, it exhibits a characteristic "fenugreek” or "curry-like" aroma. As the
concentration decreases, the aroma profile shifts towards sweeter and more confectionary
notes, such as "caramel,” "maple syrup,” and "burnt sugar". This dual characteristic makes
sotolon a versatile and complex flavor compound, contributing to the aroma of products ranging
from savory spices to sweet wines and syrups.
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Experimental Protocols

A comprehensive sensory evaluation of these compounds involves determining their detection
thresholds and characterizing their sensory profiles using trained human subjects. Below are
detailed methodologies for key experiments.

Odor and Taste Threshold Determination: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists
between two samples. It is a common method for establishing detection thresholds.

Objective: To determine the lowest concentration of the furanone that is detectably different
from a blank sample.

Materials:

Pure 4-hydroxy-5-methyl-3(2H)-furanone or sotolon

Odor-free, tasteless water or a specific medium (e.g., 12% ethanol in water)

Glassware for serial dilutions

Coded, odor-free sample cups with lids
Procedure:

o Panelist Selection and Training: Select 15-20 panelists who have been screened for their
sensory acuity. Train them to recognize the specific aroma/taste of the target furanone.

o Sample Preparation: Prepare a series of ascending concentrations of the furanone in the
chosen medium.

o Test Presentation: For each concentration level, present three coded samples to each
panelist. Two of the samples are blanks (medium only), and one contains the furanone at
that concentration. The order of presentation should be randomized for each panelist.

o Evaluation: Panelists are asked to identify the "odd" or "different” sample.
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» Data Analysis: The detection threshold is determined as the concentration at which a
statistically significant number of panelists correctly identify the odd sample. This is typically
analyzed using binomial statistics or Thurstonian modeling.

Sensory Profile Characterization: Quantitative
Descriptive Analysis (QDA)®

QDA® is a method used to identify and quantify the sensory attributes of a product. It provides
a detailed "fingerprint" of a product's sensory characteristics.

Objective: To develop a detailed sensory profile for each furanone, including the intensity of
various aroma and taste attributes.

Procedure:

o Panelist Selection and Training: A panel of 8-12 highly trained and calibrated individuals is
required. The training involves:

o Lexicon Development: The panel, through open discussion and exposure to the furanones
and other reference standards, develops a consensus vocabulary of descriptive terms for
the aroma, flavor, and mouthfeel of the compounds.

o Intensity Scaling: Panelists are trained to use a line scale (e.g., a 15-cm unstructured line
scale anchored with "low" and "high") to rate the intensity of each attribute. Reference
standards are used to anchor the scale for specific attributes.

o Sample Evaluation:

o Prepare solutions of 4-hydroxy-5-methyl-3(2H)-furanone and sotolon at various
concentrations in a neutral medium.

o Present the coded samples to the panelists in individual sensory booths under controlled
conditions (e.g., consistent lighting and temperature).

o Panelists independently evaluate each sample and rate the intensity of each attribute on
the developed lexicon using the line scale.
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o Data Analysis:
o The intensity ratings from the line scales are converted to numerical data.

o Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant
differences in the intensity of attributes between the two compounds and across different
concentrations.

o The results are often visualized using spider web or radar plots to provide a graphical
representation of the sensory profiles.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the sensory comparison and the experimental design, the
following diagrams are provided in the DOT language.
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Caption: Logical flow of the sensory comparison between the two furanones.
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Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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